

# role of 4-iodo-1H-indazol-3-amine in kinase inhibitor discovery

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## Compound of Interest

Compound Name: 4-iodo-1H-indazol-3-amine

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An In-Depth Technical Guide: The Role of **4-iodo-1H-Indazol-3-Amine** in Kinase Inhibitor Discovery

## Introduction

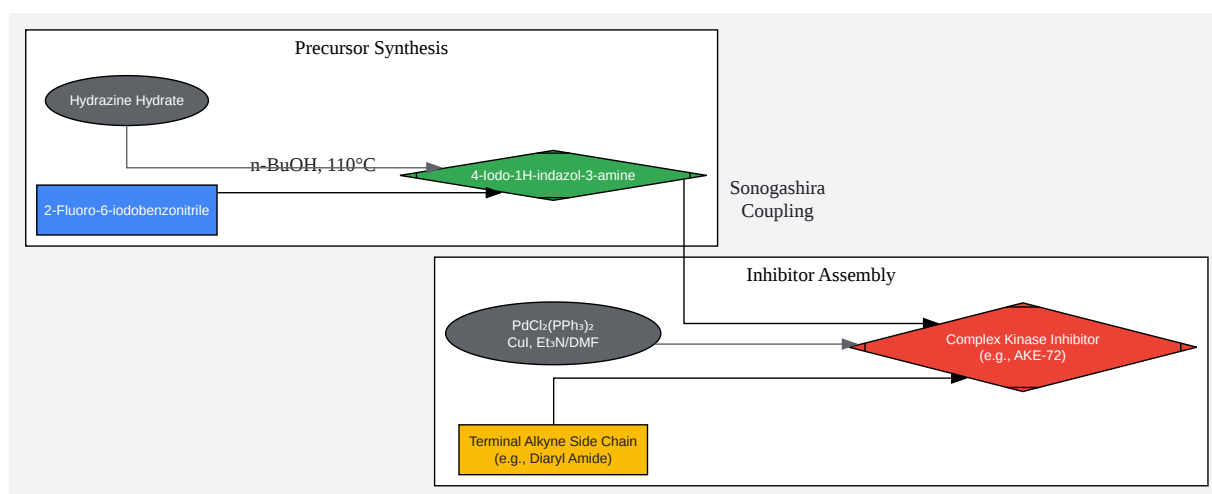
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous kinase inhibitors.[1][2] Its unique geometry and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, anchoring inhibitors into the hinge region of a kinase's active site.[2][3] This has led to the development of several FDA-approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, all of which feature the indazole moiety.[1]

Within this class of compounds, **4-iodo-1H-indazol-3-amine** has emerged as a critical and versatile building block for the synthesis of next-generation kinase inhibitors.[4] This precursor combines two key features: the 3-aminoindazole group, which serves as an effective hinge-binding fragment, and a strategically placed iodine atom at the 4-position.[2][3] This iodine atom provides a reactive handle for introducing diverse chemical functionalities through modern cross-coupling reactions, enabling the exploration of chemical space and the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.[4] This guide details the synthesis, application, and significance of **4-iodo-1H-indazol-3-amine** in the discovery of potent kinase inhibitors targeting critical oncogenic pathways.

## Synthetic Utility and Core Reactions

The primary role of **4-iodo-1H-indazol-3-amine** is to serve as a functionalized core upon which the final inhibitor is constructed. Its synthesis is straightforward, and its subsequent functionalization via cross-coupling is highly efficient.

A common synthetic route involves the treatment of 2-fluoro-6-iodobenzonitrile with hydrazine hydrate, which yields the **4-iodo-1H-indazol-3-amine** precursor in high yield.[4] The iodine at the C4 position is then leveraged for a Sonogashira coupling reaction. This palladium-catalyzed reaction efficiently creates a carbon-carbon bond with a terminal alkyne, a key step in assembling complex diarylamide-tethered indazoles.[4] This modular approach allows for the late-stage introduction of complex side chains, which is highly advantageous in a drug discovery setting.



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Synthetic utility of **4-iodo-1H-indazol-3-amine**.

## Targeted Kinases and Biological Activity

Derivatives of **4-iodo-1H-indazol-3-amine** have demonstrated exceptional potency against BCR-ABL, a fusion protein tyrosine kinase that drives chronic myeloid leukemia (CML).[4] A key challenge in CML therapy is the T315I "gatekeeper" mutation, which confers resistance to many first- and second-generation inhibitors.

Recent work has led to the discovery of AKE-72, a diarylamide 3-aminoindazole synthesized from the 4-iodo precursor, which is a potent pan-BCR-ABL inhibitor that is highly active against the T315I mutant.[4][5]

## Quantitative Inhibitory Activity

The following tables summarize the biochemical potency of AKE-72 and related compounds against wild-type (WT) and T315I mutant BCR-ABL, as well as its broader kinase selectivity profile.

Table 1: Inhibitory Activity against BCR-ABL Kinase

Compound	BCR-ABL (WT) IC <sub>50</sub> (nM)	BCR-ABL (T315I) IC <sub>50</sub> (nM)	Reference
AKE-72 (Compound 5)	< 0.5	9	[4]
Compound 4a	< 0.51	18	[5]
Compound 4b	1.1	114	[4]

| Ponatinib (Reference) | 0.4 | 1.6 |[4] |

Table 2: Kinase Selectivity Profile of AKE-72 (Compound 5) at 50 nM

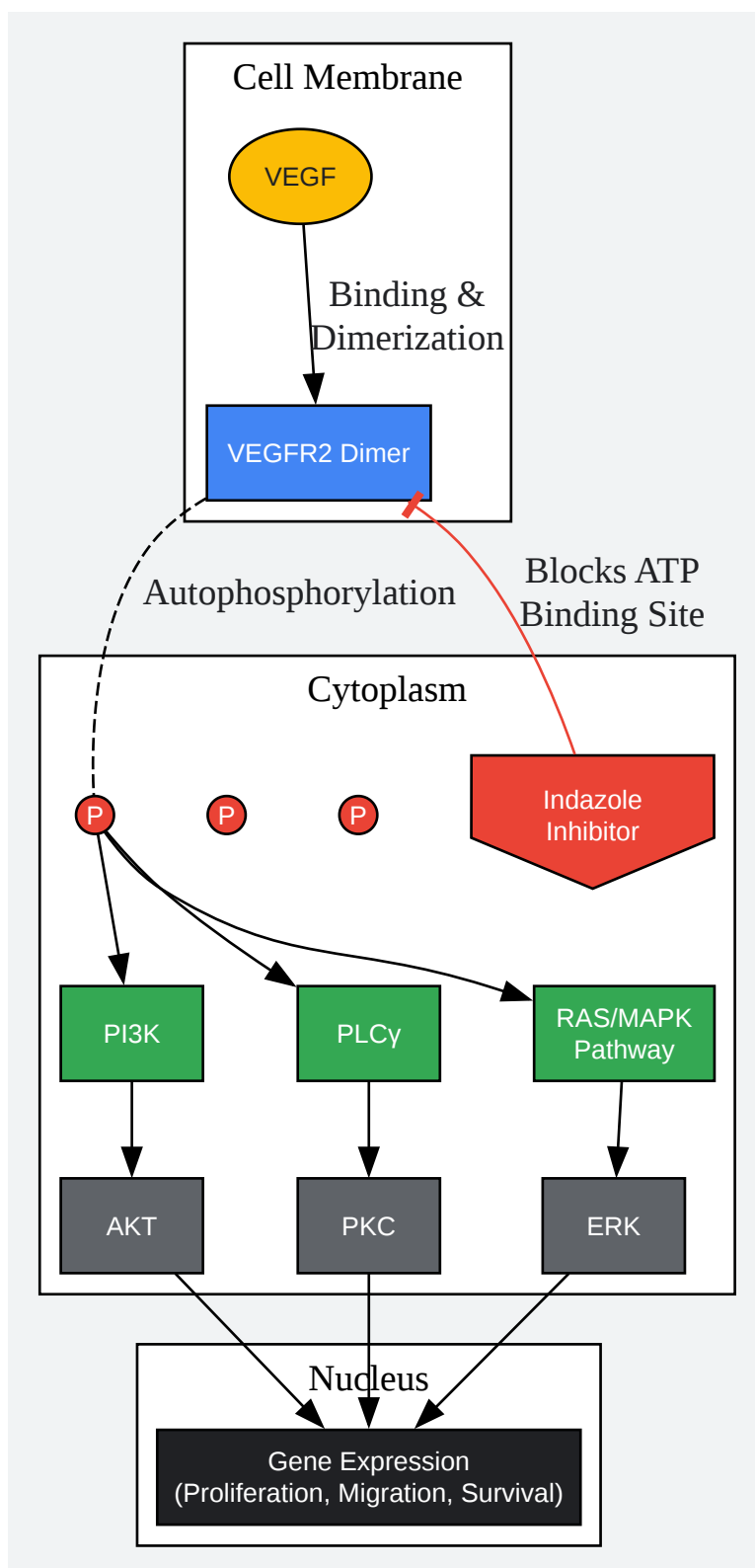
Kinase Target	% Inhibition	Kinase Target	% Inhibition
BCR-ABL (WT)	>99	LCK	99.3
BCR-ABL (T315I)	>99	LYN	98.7
VEGFR2	99.3	c-Kit	99.1
PDGFR $\beta$	99.3	YES	98.6
FGFR1	99.3	RET	96.8
FLT3	99.3	FYN	83.9
c-Src	73.0	FMS	64.5

Data extracted from reference[5].

The data clearly indicates that AKE-72 is a highly potent, sub-nanomolar inhibitor of wild-type BCR-ABL and retains single-digit nanomolar potency against the resistant T315I mutant.[4] Furthermore, it exhibits significant inhibitory activity against other key oncogenic kinases, including VEGFR2, PDGFR $\beta$ , and FGFR1, classifying it as a multi-targeted kinase inhibitor.[5]

## Relevant Signaling Pathways

The potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key feature of many indazole-based inhibitors.[1][5] VEGFR2 is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[6][7] Inhibitors targeting VEGFR2 block the downstream signaling cascade that promotes endothelial cell proliferation and migration.



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VEGFR2 signaling pathway and point of inhibition.

## Experimental Protocols

### Synthesis of 4-Iodo-1H-indazol-3-amine (Compound 1)

This protocol is adapted from the synthesis described in the literature.[\[4\]](#)[\[5\]](#)

- **Reaction Setup:** To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol, add hydrazine hydrate (excess).
- **Heating:** Heat the reaction mixture to 110 °C and stir for approximately 2 hours.
- **Work-up:** Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
- **Isolation:** The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with water, and dry under a vacuum to afford **4-iodo-1H-indazol-3-amine** as a solid. The reported yield is typically very high (e.g., 99%).[\[5\]](#)

### General Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., VEGFR2)

This protocol is a representative method based on commercially available kits like Kinase-Glo®.[\[6\]](#)[\[8\]](#)[\[9\]](#)

- **Reagent Preparation:**
  - Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water. DTT (1 mM final concentration) can be added if desired.[\[6\]](#)[\[8\]](#)
  - Prepare a stock solution (e.g., 10 mM) of the test inhibitor (e.g., AKE-72) in DMSO.
  - Perform serial dilutions of the inhibitor stock in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration should not exceed 1%.[\[6\]](#)
  - Dilute the recombinant human VEGFR2 enzyme to the working concentration (e.g., 1 ng/μL) in 1x Kinase Buffer.[\[9\]](#)
- **Assay Plate Setup (96-well white plate):**

- Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500  $\mu$ M), and a suitable substrate (e.g., 50x PTK substrate).[6][9]
- Add 25  $\mu$ L of the master mixture to all wells.[6]
- Test Wells: Add 5  $\mu$ L of the diluted inhibitor solutions.
- Positive Control (100% Activity): Add 5  $\mu$ L of 1x Kinase Buffer containing DMSO equivalent to the test wells.[6]
- Blank (No Enzyme): Add 5  $\mu$ L of 1x Kinase Buffer.[6]
- Kinase Reaction:
  - Initiate the reaction by adding 20  $\mu$ L of the diluted VEGFR2 enzyme to the "Test" and "Positive Control" wells.
  - Add 20  $\mu$ L of 1x Kinase Buffer to the "Blank" wells.[6]
  - Mix the plate gently and incubate at 30°C for 45 minutes.[6][9]
- Detection:
  - After incubation, add 50  $\mu$ L of Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[6][9]
  - Incubate at room temperature for 10-15 minutes to stabilize the signal.[6][9]
  - Read the luminescence using a microplate reader. The amount of ATP remaining is inversely correlated with kinase activity.
- Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive and blank controls. Plot the results to determine the IC<sub>50</sub> value.

## General Protocol: Cell-Based HUVEC Tube Formation Assay

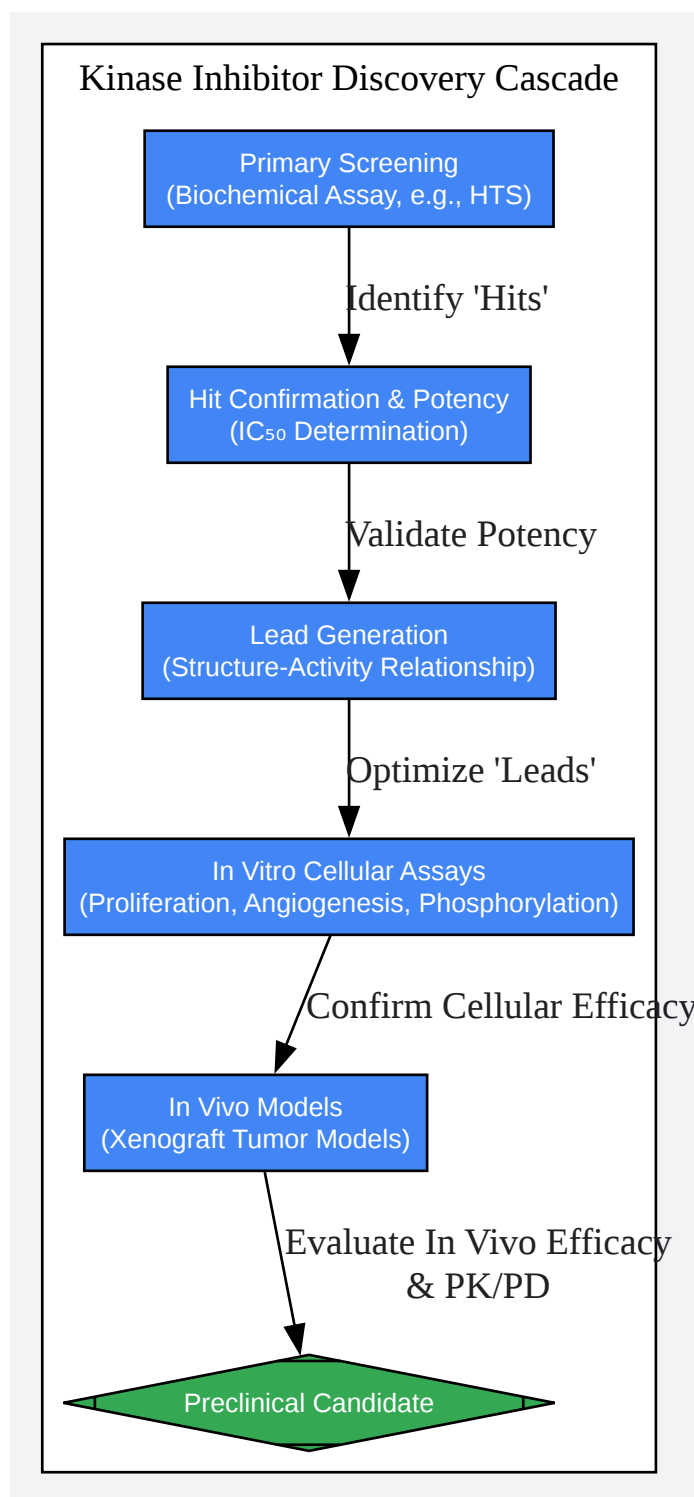
This assay models the later stages of angiogenesis in vitro.[10][11]

- **Plate Coating:** Thaw an extracellular matrix substrate (e.g., Matrigel) on ice. Pipette 50-100  $\mu\text{L}$  into each well of a 96-well plate and allow it to polymerize at 37°C for 30-60 minutes.
  - **Cell Seeding:** Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in low-serum medium. Seed the cells onto the polymerized matrix at a density of  $1-2 \times 10^4$  cells per well.
  - **Treatment:** Add various concentrations of the anti-angiogenic test compound (e.g., AKE-72) to the wells. Include a positive control (e.g., VEGF) and a vehicle control (DMSO).
  - **Incubation:** Incubate the plate at 37°C in a 5%  $\text{CO}_2$  incubator for 4-18 hours.
  - **Visualization and Analysis:** Observe the formation of capillary-like tubular structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or total looped area. A potent angiogenesis inhibitor will significantly reduce tube formation compared to the control.
- [\[11\]](#)

## Drug Discovery Workflow and SAR

The discovery of kinase inhibitors is a systematic process. A typical workflow begins with high-throughput screening of a compound library, followed by hit validation, lead optimization, and preclinical evaluation. The modular synthesis enabled by precursors like **4-iodo-1H-indazol-3-amine** is particularly valuable during the lead optimization phase.



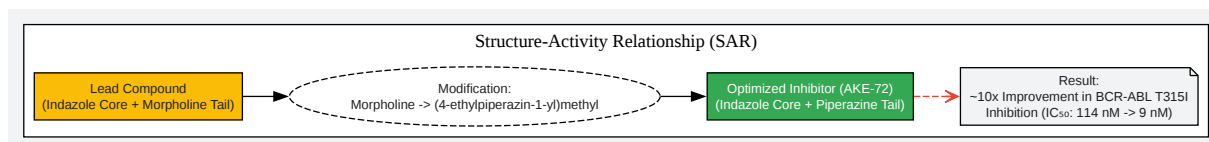


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A typical workflow for kinase inhibitor discovery.

## Structure-Activity Relationship (SAR) Example

The development of AKE-72 from a prior lead compound illustrates a clear structure-activity relationship. The key modification involved replacing a morpholine group with a (4-ethylpiperazin-1-yl)methyl moiety on the diarylamide side chain. This change dramatically improved the inhibitory activity against the T315I mutant, highlighting the sensitivity of the kinase's binding pocket to the chemical nature of this "tail" region.[4]



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